Lipophilicity Differentiation: XLogP3 Increase of ~0.95 log Units vs. Non-Chlorinated Regioisomer
The target compound (CAS 85589-69-1) has a computed XLogP3 of 4.7, which is approximately 0.95 log units higher than Naphtho[1,2-b]thiophene-2-carboxylic acid (CAS 51925-18-9, LogP = 3.75) [1]. This increase is attributable to the chlorine substituent at position 1, which enhances hydrophobic character. In medicinal chemistry and agrochemical design, a ΔlogP of ~1 unit can correspond to a roughly 10-fold difference in partition coefficient, significantly affecting membrane permeability, plasma protein binding, and ADME behavior.
| Evidence Dimension | Computed lipophilicity (XLogP3 / LogP) |
|---|---|
| Target Compound Data | XLogP3 = 4.7 |
| Comparator Or Baseline | Naphtho[1,2-b]thiophene-2-carboxylic acid (CAS 51925-18-9): LogP = 3.75 |
| Quantified Difference | ΔlogP ≈ +0.95 (target compound more lipophilic) |
| Conditions | Computed values; target compound data from Kuujia database; comparator data from ChemSrc |
Why This Matters
A nearly one-order-of-magnitude difference in predicted lipophilicity means that the target compound cannot serve as a direct physicochemical surrogate for the non-chlorinated analog in any assay or formulation where passive membrane diffusion or hydrophobic binding is relevant.
- [1] Kuujia. 1-Chloronaphtho[2,1-b]thiophene-2-carboxylic acid (CAS 85589-69-1) Computed Properties — XLogP3: 4.7. https://www.kuujia.com/cas-85589-69-1.html (accessed 2026). View Source
